Broad-Spectrum Antibacterial Activity Profile Against Clinically Relevant Gram-Positive and Gram-Negative Strains
In a head-to-head panel screening of 28 coumarin-3-carboxamide derivatives, the target compound (designated Compound 28) demonstrated a uniquely broad antibacterial spectrum, inhibiting 5 Gram-positive and 4 Gram-negative strains . In contrast, the majority of other N-aryl substituted analogs in the same series showed only weak or narrow-spectrum activity, underscoring the critical role of the 2,3-dimethylphenyl substituent in conferring this broader activity profile .
| Evidence Dimension | Antibacterial spectrum (number of susceptible bacterial strains) |
|---|---|
| Target Compound Data | Inhibition against 5 Gram-positive strains (Bacillus subtilis, Corynebacterium xerosis, Staphylococcus aureus, Streptococcus faecalis, MRSA) and 4 Gram-negative strains (Klebsiella pneumoniae, Pseudomonas aeruginosa, Enterobacter aerogene, Shigella dysenteria) |
| Comparator Or Baseline | 27 other coumarin-3-carboxamide analogs (Compounds 1-27); most exhibited only weak or narrow-spectrum activity against the same bacterial panel |
| Quantified Difference | Broad-spectrum activity against 9 total strains; qualitative superiority over the majority of analogs which showed limited or no inhibition |
| Conditions | Antibacterial screening via standard antimicrobial susceptibility testing; specific MIC values determined for most active compounds 2, 15, and 28 |
Why This Matters
Researchers procuring this compound for antimicrobial SAR studies can rely on a well-characterized, broad-spectrum positive control with documented activity against both Gram-positive and Gram-negative species, including MRSA, enabling robust comparative analyses.
